N'-cyclohexyl-N-prop-2-enyloxamide
Overview
Description
N’-cyclohexyl-N-prop-2-enyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyclohexyl group and a prop-2-enyl group attached to the nitrogen atoms of the oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexyl-N-prop-2-enyloxamide typically involves the reaction of cyclohexylamine with prop-2-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylamine + Prop-2-enyl isocyanate → N’-cyclohexyl-N-prop-2-enyloxamide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction temperature is maintained between 0°C to 25°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods: In an industrial setting, the production of N’-cyclohexyl-N-prop-2-enyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions for higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N’-cyclohexyl-N-prop-2-enyloxamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
- Oxidation : Formation of cyclohexyl-N-prop-2-enylcarbamate.
- Reduction : Formation of cyclohexyl-N-prop-2-enylamine.
- Substitution : Formation of substituted N’-cyclohexyl-N-prop-2-enyloxamide derivatives.
Scientific Research Applications
N’-cyclohexyl-N-prop-2-enyloxamide has found applications in various scientific research fields:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Medicine : Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Industry : Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- N-cyclohexyl-N-methylcyclohexanamine
- 2-Amino-N-cyclohexyl-N-methylbenzylamine
- 3-Cyclohexyl-N-methylprop-2-enamide
Uniqueness: N’-cyclohexyl-N-prop-2-enyloxamide is unique due to the presence of both cyclohexyl and prop-2-enyl groups, which confer specific chemical and physical properties. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N'-cyclohexyl-N-prop-2-enyloxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHXKNWLTZDAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.